molecular formula C19H20ClN3O4S B2431159 N1-(4-chlorophenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1105205-45-5

N1-(4-chlorophenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Cat. No. B2431159
CAS RN: 1105205-45-5
M. Wt: 421.9
InChI Key: FQWYNTHSRQOZEQ-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide, commonly known as COTI-2, is a small molecule drug that has been developed as a potential cancer therapy. It is a unique compound that has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Synthesis and Structural Analysis

A key aspect of research on this compound involves its synthesis and the analysis of its crystal structure. The synthesis process often employs various catalytic methods and rearrangement sequences to create oxalamide derivatives with potential biological activities. For example, novel synthetic approaches have been developed to produce N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the operational simplicity and high yields of these methods. These synthesis techniques are crucial for the creation of derivatives for further biological evaluation (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, Latypov, 2016).

Biological Activities

The research into these compounds extends to their biological activities, such as fungicidal properties and potential as monoamine oxidase inhibitors. For instance, some derivatives have been identified to possess certain fungicidal activities, indicating the potential application of these compounds in agricultural or pharmaceutical settings. This demonstrates the compounds' versatility and potential utility beyond their chemical structure (Xu, Liang-zhong, Bi, Wen-zhao, Yang, Zhi, Meng, Fan-Lei, Zhu, Qi, 2008).

Potential Therapeutic Applications

Additionally, modifications of the core structure of oxalamides and related compounds can lead to the development of molecules with specific therapeutic activities. For instance, the transformation of heterocyclic reversible monoamine oxidase-B (MAO-B) inactivators into irreversible inactivators by N-methylation has been investigated. This research suggests the potential for developing new therapeutic agents targeting MAO-B, a promising approach for diseases related to neurotransmitter regulation (Ding, Silverman, 1993).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c20-15-4-2-14(3-5-15)10-11-21-18(24)19(25)22-16-6-8-17(9-7-16)23-12-1-13-28(23,26)27/h2-9H,1,10-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWYNTHSRQOZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

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